2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride (CAS: 21767-41-9) is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. The molecule features a carbaldehyde group at the 7-position and exists as a hydrochloride salt (molecular formula C₉H₁₂ClNO, molecular weight 201.65 g/mol) . This compound is primarily utilized in medicinal chemistry as a building block for synthesizing ligands targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-7-8-1-2-10-9(5-8)6-11-3-4-13-10;/h1-2,5,7,11H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVCVSIQPKDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions to form the benzoxazepine ring . The resulting intermediate is then subjected to further reactions to introduce the carbaldehyde group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid.
Reduction: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-methanol.
Substitution: Various N-substituted benzoxazepine derivatives.
Scientific Research Applications
Medicinal Chemistry
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride has been explored for its potential as a therapeutic agent. Its structural resemblance to other pharmacologically active compounds suggests it may exhibit similar biological activities.
- Antihypertensive Activity : Compounds structurally related to this benzoxazepine have shown promise as hypotensive agents. Research indicates that modifications in the benzoxazepine structure can lead to significant antihypertensive effects in laboratory models .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems has been a subject of interest.
- CNS Activity : Some derivatives of benzoxazepines have been studied for their neuroprotective effects and potential use in treating neurological disorders. For instance, compounds with similar structures have demonstrated efficacy in modulating GABAergic activity, which could be beneficial in conditions like anxiety and epilepsy .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SARs) involving 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives has been vital in understanding how structural variations affect biological activity.
- Inhibitory Potency : Studies have shown that specific substitutions on the benzoxazepine ring can enhance the inhibitory potency against various enzymes, including angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation .
Case Studies
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Pharmacological Differences
- Reactivity: The aldehyde group in the target compound enables nucleophilic additions (e.g., with amines to form imines), distinguishing it from the less reactive methanol or ether derivatives . The nitro derivative’s –NO₂ group may participate in redox reactions or act as a hydrogen-bond acceptor .
- Stability : Aldehydes are prone to oxidation (e.g., forming carboxylic acids), whereas ethers and nitro groups confer greater stability under physiological conditions .
Biological Activity
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.2 g/mol
- CAS Number : 1217862-83-3
- Chemical Structure : The compound features a benzoxazepine structure with an aldehyde functional group, contributing to its reactivity and biological activity.
Biological Activity Overview
The biological activity of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde has been investigated in various studies. Key findings include:
-
Anticancer Properties :
- A study examined a series of benzoxazepine derivatives for their antiproliferative effects against the MCF-7 breast cancer cell line. The most active compound showed an IC50 value of 0.67 µM, indicating significant anticancer potential .
- The mechanism of action appears to involve modulation of apoptosis regulatory pathways, suggesting that these compounds may serve as leads for developing new anticancer agents .
- Neuropharmacological Effects :
- Analgesic Activity :
Case Study 1: Anticancer Activity
A systematic SAR (Structure-Activity Relationship) study on various benzoxazepine derivatives revealed that modifications at specific positions significantly influenced their anticancer activity. For instance:
- Compound Structure : (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine.
- IC50 Value : 0.67 ± 0.18 µM against MCF-7 cells.
This highlights the potential for developing targeted therapies based on structural modifications .
Case Study 2: Neuropharmacological Effects
In a behavioral study assessing anxiety and depression-like behaviors in rodents treated with benzoxazepine derivatives:
- Findings : Certain derivatives exhibited reduced anxiety levels and improved depressive symptoms compared to controls.
This suggests that further exploration into the neuropharmacological profile of these compounds could yield valuable therapeutic agents for mental health disorders .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzoxazepine derivatives often involves cyclization of precursor amines or alcohols under acidic or basic conditions. For example, analogous benzodiazepine syntheses use bases like triethylamine to neutralize HCl byproducts during condensation reactions . Optimization may include adjusting solvent polarity (e.g., dichloromethane or THF), temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios of reactants. Continuous flow reactors and automated systems can enhance yield and reproducibility by ensuring precise mixing and thermal stability . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .
Q. Which analytical techniques are essential for characterizing the structural and physicochemical properties of this compound?
- Methodological Answer :
- Melting Point Analysis : Determines purity; deviations >2°C from literature values suggest impurities .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aldehyde proton at ~9–10 ppm) and confirms ring saturation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₂ClNO₂ requires exact mass 213.0556) .
- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated for structurally related benzoxazepines .
Q. How should researchers assess the compound’s stability under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to detect decomposition temperatures.
- Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC .
- Humidity Sensitivity : Store samples at 25°C/60% relative humidity and track aldehyde oxidation by FTIR or LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral profiles)?
- Methodological Answer : Contradictions often arise from impurities or methodological variability. Strategies include:
- Replication : Reproduce synthesis/purification protocols from conflicting studies.
- Cross-Validation : Compare NMR/HRMS data with computational predictions (e.g., DFT-based chemical shift calculations).
- Interlaboratory Collaboration : Share samples for independent validation using standardized methods (e.g., USP guidelines) .
Q. What computational approaches are effective in predicting the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution to predict aldehyde reactivity (e.g., nucleophilic attack sites) .
- Molecular Docking : Screens potential protein targets (e.g., GABA receptors) using software like AutoDock Vina. Validate with in vitro assays .
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data from related benzoxazepines .
Q. What strategies are recommended for designing degradation studies to identify major impurities or byproducts?
- Methodological Answer :
- Forced Degradation : Expose the compound to acid (1M HCl), base (1M NaOH), and peroxide (3% H₂O₂) at elevated temperatures (40–60°C).
- LC-MS/MS Analysis : Identifies degradation products via fragmentation patterns. For example, aldehyde oxidation may yield carboxylic acid derivatives .
- Isolation and Characterization : Use preparative HPLC to isolate impurities, followed by NMR/MS for structural elucidation .
Literature and Data Management
Q. How can researchers conduct a systematic literature review for this compound, given limited published data?
- Methodological Answer :
- Keyword Expansion : Use related terms (e.g., “benzoxazepine derivatives,” “carbaldehyde hydrochloride”) and CAS registry numbers.
- Database Prioritization : Search PubMed, SciFinder, and Reaxys for patents/theses; exclude non-peer-reviewed sources per EPA guidelines .
- Citation Tracking : Follow references from foundational papers (e.g., synthesis protocols for analogous benzodiazepines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
